(R)-2-(4-Cyclohexylphenyl)pyrrolidine
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Overview
Description
®-2-(4-Cyclohexylphenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring attached to a cyclohexylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Cyclohexylphenyl)pyrrolidine typically involves the asymmetric hydrogenation of a suitable precursor. One common method is the hydrogenation of 2-(4-Cyclohexylphenyl)pyrrole using a chiral catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Cyclohexylphenyl)pyrrolidine may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Cyclohexylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a metal catalyst to reduce any unsaturated bonds present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
®-2-(4-Cyclohexylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(4-Cyclohexylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing biological pathways and exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-Cyclohexylphenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.
2-(4-Cyclohexylphenyl)pyrrole: A precursor in the synthesis of the compound.
Cyclohexylbenzene: A structurally related compound with different functional groups.
Uniqueness
®-2-(4-Cyclohexylphenyl)pyrrolidine is unique due to its chiral nature and the presence of both a pyrrolidine ring and a cyclohexylphenyl group. This combination of features makes it a valuable compound in asymmetric synthesis and chiral catalysis .
Properties
Molecular Formula |
C16H23N |
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Molecular Weight |
229.36 g/mol |
IUPAC Name |
(2R)-2-(4-cyclohexylphenyl)pyrrolidine |
InChI |
InChI=1S/C16H23N/c1-2-5-13(6-3-1)14-8-10-15(11-9-14)16-7-4-12-17-16/h8-11,13,16-17H,1-7,12H2/t16-/m1/s1 |
InChI Key |
CDDKGFWIDDKMTE-MRXNPFEDSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)[C@H]3CCCN3 |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3CCCN3 |
Origin of Product |
United States |
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